![molecular formula C15H13N3O3 B2615093 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946304-46-7](/img/structure/B2615093.png)
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Multicomponent Synthesis
The compound can be synthesized through a multicomponent condensation reaction. Researchers have reported a novel approach involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This process leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The reaction sequence includes cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target bicyclic structure .
Chemical Reactions Analysis
Domino Reactions
The multicomponent synthesis described earlier involves a profound structural transformation. Key steps include cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. These reactions contribute to the construction of the bicyclic cyclopenta[b]pyridine core. The addition of various alkylating agents further diversifies the product outcomes .
Physical And Chemical Properties Analysis
Physical Properties
- Fluorescence : It fluoresces under UV light, indicating potential applications as a fluorescent probe .
Chemical Properties
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its ability to inhibit specific pathways involved in tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against different cancer types are warranted .
Necroptosis Inhibition
Necroptosis, a regulated form of cell death, plays a role in inflammatory diseases, neurodegenerative conditions, and cancer. Some derivatives of this compound have shown promise as potent necroptosis inhibitors. Understanding their interactions with cellular pathways could lead to therapeutic breakthroughs .
Kinase Inhibitors
The compound’s structural features make it an interesting candidate for kinase inhibition. Substitution in the hinge region of kinases is typically challenging, but this compound’s sp3 substitution (e.g., aminopiperidine) may offer selectivity. Investigating its kinome-wide effects could reveal novel targets for drug development .
Heterocyclic Synthesis
Researchers have employed multicomponent reactions to synthesize 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These reactions involve malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. The resulting heterocycles exhibit diverse properties, including fluorescence, kinase inhibition, and potential drug-like characteristics .
Cyclopenta[b]pyridine Derivatives as Bioactive Fragments
Cyclopenta[b]pyridine derivatives are structural fragments found in alkaloids. These compounds display a wide range of biological activities, such as hypoglycemic effects, calcium channel antagonism, and protein kinase inhibition. Exploring the specific bioactivities of this compound could yield valuable insights .
Catalytic Oxidation Reactions
In related work, researchers have used manganese(II) triflate (Mn(OTf)2) as a catalyst to directly oxidize 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. This catalytic system demonstrates high yield and excellent chemoselectivity, providing a new avenue for heterocyclic synthesis .
These applications highlight the compound’s versatility and potential impact across diverse scientific disciplines. Further studies and collaborations are essential to unlock its full potential in drug discovery, materials science, and beyond. 🌟 .
Propiedades
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(9-4-5-12-13(6-9)21-8-20-12)18-14-10-2-1-3-11(10)16-7-17-14/h4-7H,1-3,8H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOAKOFENXCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.